2-(2-Nitrophenyl)malondialdehyde
Overview
Description
2-(2-Nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It belongs to the class of malondialdehyde derivatives and is characterized by the presence of a nitrophenyl group attached to the malondialdehyde backbone
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)malondialdehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Nitrophenyl)malondialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can transform the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst . Substitution reactions involve the replacement of the nitro group with other functional groups, such as halogens, using reagents like halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Nitrophenyl)malondialdehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying oxidative stress and lipid peroxidation, as it is a marker for these processes . In medicine, it is investigated for its potential role in diagnosing and monitoring diseases associated with oxidative stress . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)malondialdehyde involves its interaction with biological molecules, leading to the formation of adducts with proteins and nucleic acids . This interaction can result in the modification of cellular functions and signaling pathways. The compound’s effects are primarily mediated through its ability to induce oxidative stress and generate reactive oxygen species, which can damage cellular components and disrupt normal cellular processes .
Comparison with Similar Compounds
2-(2-Nitrophenyl)malondialdehyde can be compared with other malondialdehyde derivatives, such as 2-(4-Nitrophenyl)malondialdehyde and 2-(2-Aminophenyl)malondialdehyde . While these compounds share a similar malondialdehyde backbone, the presence of different substituents (e.g., nitro vs. amino groups) imparts unique chemical properties and reactivity. For instance, this compound is more prone to undergo reduction reactions due to the presence of the nitro group, whereas 2-(2-Aminophenyl)malondialdehyde may participate in different types of reactions due to the amino group .
Properties
IUPAC Name |
2-(2-nitrophenyl)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGSZJWKJZPIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371809 | |
Record name | 2-(2-Nitrophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-37-3, 53868-44-3 | |
Record name | 2-(2-Nitrophenyl)propanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitrophenyl)malondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Nitrophenyl)malondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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